Unii-K399UL8ovb

Description

General Context and Significance in Chemical Biology

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory pathway, catalyzing the final step in the synthesis of prostaglandin E2 (PGE2) from prostaglandin H2 (PGH2) medchemexpress.comresearchgate.netnih.gov. PGE2 is a key mediator of inflammation, pain, and fever. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes are widely used, they also suppress the production of beneficial prostaglandins (B1171923) and are associated with significant gastrointestinal and cardiovascular side effects researchgate.netnih.gov. This has driven the search for alternative therapeutic targets, with mPGES-1 inhibition emerging as a promising strategy to reduce inflammatory PGE2 production while potentially preserving other physiologically important prostanoids, such as prostacyclin medchemexpress.comresearchgate.netresearchgate.netnih.gov.

The pyrido[4,3-d]pyrimidine (B1258125) scaffold, to which GRC-27864 belongs, is a recognized pharmacophore in drug discovery. Derivatives of this scaffold have been explored for various biological activities, including anticancer, antiviral, and kinase inhibitory properties plos.orgacs.org. While GRC-27864's primary identified target is mPGES-1, the broader chemical class it represents is known to interact with various biological targets, underscoring the versatility of this heterocyclic system in chemical biology plos.orgmedchemexpress.comresearchgate.net.

Current Landscape of Chemical Compound Research Methodologies

The investigation of compounds like GRC-27864 involves a multi-faceted approach, typical in modern drug discovery. Research methodologies encompass:

In Vitro Enzyme Assays: These are crucial for determining the potency and selectivity of inhibitors against their target enzymes. For mPGES-1 inhibitors, this includes cell-free enzyme assays and cell-based assays measuring PGE2 production (e.g., in A549 cells or whole blood) medchemexpress.comnih.govjrespharm.com. Selectivity profiling also involves testing against related enzymes like COX-1, COX-2, and other synthases to ensure target specificity medchemexpress.comjrespharm.commedchemexpress.com.

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify chemical structures to understand how specific functional groups influence biological activity, potency, selectivity, and pharmacokinetic properties. This iterative process guides the optimization of lead compounds like GRC-27864 medchemexpress.comresearchgate.netjrespharm.com.

In Vivo Models: Preclinical studies utilize animal models of inflammation and pain (e.g., carrageenan-induced inflammation, osteoarthritis models) to evaluate the efficacy and safety of candidate drugs medchemexpress.comresearchgate.netresearchgate.net.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies assess how the body absorbs, distributes, metabolizes, and excretes the compound (PK), and how the compound affects the body at a biological level, including target engagement (PD) researchgate.netglenmark-pharma.ru.

Clinical Trials: Compounds demonstrating promising preclinical profiles advance to human clinical trials (Phase I, II, III) to evaluate safety, tolerability, efficacy, and optimal dosing in patients researchgate.netglenmark.deglenmark-pharma.ru.

Rationale for Deep Academic Investigation of "Unii-K399UL8ovb"

The rationale for the extensive academic and pharmaceutical investigation of GRC-27864 stems from the significant unmet medical need in managing chronic pain and inflammatory conditions. The limitations of current NSAIDs, particularly their side effect profiles, highlight the therapeutic advantage of targeting specific inflammatory mediators like mPGES-1. GRC-27864's potent and selective inhibition of mPGES-1, coupled with a favorable safety profile observed in Phase I clinical studies, positions it as a potential first-in-class therapeutic agent medchemexpress.comresearchgate.netresearchgate.nettandfonline.comglenmark.deresearchgate.netglenmark-pharma.ru.

The compound's ability to reduce inflammation-related PGE2 overproduction without significantly impacting prostacyclin generation suggests a potentially improved safety margin compared to traditional NSAIDs medchemexpress.comresearchgate.netnih.gov. Its progression into Phase IIb clinical trials for moderate osteoarthritic pain further validates the rationale for its deep investigation, aiming to provide a novel and effective treatment option for millions suffering from chronic inflammatory diseases glenmark.deresearchgate.netglenmark-pharma.ru. The compound's potential application extends to other inflammatory conditions, including asthma and neurodegenerative diseases, underscoring its broad therapeutic relevance medchemexpress.com.

Detailed Research Findings

GRC-27864 has demonstrated significant potency and selectivity as an mPGES-1 inhibitor across various in vitro assays.

In Vitro mPGES-1 Inhibition Data for GRC-27864:

| Assay System | Target Enzyme/Process Measured | IC50 Value | Reference |

| Human recombinant mPGES-1 | mPGES-1 activity | 5 nM | medchemexpress.comresearchgate.net |

| Human mPGES-1 (cell-free assay) | mPGES-1 activity | 0.49 μM | jrespharm.com |

| IL-1β-induced PGE2 release in A549 cells | PGE2 production | <10 nM | medchemexpress.com |

| IL-1β-induced PGE2 release in A549 cells | PGE2 production | 5 nM | medchemexpress.com |

| IL-1β-induced PGE2 release in human synovial fibroblasts | PGE2 production | <10 nM | medchemexpress.com |

| Pig whole blood | PGE2 release | 161 nM | medchemexpress.com |

| Dog whole blood | PGE2 release | 154 nM | medchemexpress.com |

| Human mPGES-1 (cell-free assay) | mPGES-1 inhibition | 0.09 μM | nih.gov |

| A549 cells | mPGES-1 inhibition | 0.34 μM | nih.gov |

| HWB assays | mPGES-1 inhibition | 0.09 μM | nih.gov |

| Human mPGES-1 (cell-free assays) | mPGES-1 inhibition | 0.6 μM | nih.gov |

| A549 cells | mPGES-1 inhibition | 2 μM | nih.gov |

| UT-11 (reference compound) in A549 cells | PGE2 production | 0.10 μM | researchgate.net |

| Compound 19 (reference compound) in A549 cells | PGE2 production | 0.43 μM | researchgate.net |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or a specific biological process.

Phase I clinical studies in healthy adult and elderly volunteers demonstrated that GRC-27864 was well-tolerated at single oral doses up to 1000 mg and multiple oral doses up to 130 mg/day for 28 days, with no dose-limiting adverse events observed glenmark.deresearchgate.netglenmark-pharma.ruprnewswire.com. Pharmacodynamic biomarker data generated during these Phase I studies also indicated adequate target inhibition, supporting its further development glenmark.deglenmark-pharma.ruprnewswire.com. These findings have led to the initiation of Phase IIb dose-finding studies to evaluate the safety and efficacy of GRC-27864 in patients with moderate osteoarthritic pain glenmark.deresearchgate.netglenmark-pharma.ruprnewswire.com.

Compound Information

| Property | Value |

| UNII Code | K399UL8OVB |

| Research Designation | GRC-27864 |

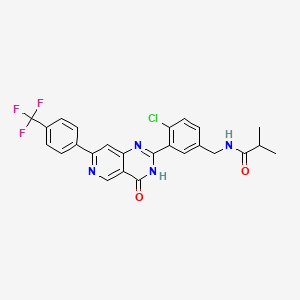

| Chemical Name | N-((4-CHLORO-3-(4-OXO-7-(4-(TRIFLUOROMETHYL)PHENYL)-3H-PYRIDO(4,3-D)PYRIMIDIN-2-YL)PHENYL)METHYL)-2-METHYL-PROPANAMIDE |

| CAS Number | 1631058-06-4 |

| Molecular Formula | C25H20ClF3N4O2 |

| Molecular Weight | 500.9 g/mol |

| Primary Target | Microsomal Prostaglandin E Synthase-1 (mPGES-1) |

| Chemical Class | Pyrido[4,3-d]pyrimidine derivative |

| Status | Investigational (Completed Phase I, ongoing Phase IIb studies) |

References

medchemexpress.com Zhang YY, et al. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacol Res. 2022. tandfonline.com Di Micco S, et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Front Chem. 2021. glenmark-pharma.ru Glenmark Pharmaceuticals Ltd. Management Discussion & Analysis for the Second quarter of FY 2018-19 Revenue Figures – Consolidated. 2018. medchemexpress.com MedchemExpress. PGE synthase Inhibitors. Accessed 2024. glenmark.de Glenmark Pharmaceuticals Ltd. Glenmark Initiates Phase IIb Dose Range Finding Study for Novel Molecule GRC 27864. 2018. researchgate.net ResearchGate. Pharmacodynamic Comparison of LY3023703, a Novel Microsomal Prostaglandin E Synthase 1 Inhibitor, With Celecoxib. Accessed 2024. justia.com Justia Patents. cd73 compounds. 2023. encyclopedia.pub Encyclopedia.pub. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. 2022. acs.org ACS Publications. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. 2022. researchgate.net ResearchGate. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Accessed 2024. acs.org ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. 2016. plos.org PLOS One. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. 2013. rcsb.org RCSB PDB. 5EH0: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle kinase 1 (MPS1) Using a Structure-Based Hydridization Approach. 2016. rsc.org RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. 2024. researchgate.net ResearchGate. GRC 27864, novel, microsomal prostaglandin E synthase-1 enzyme inhibitor: phase 1 study to evaluate safety, PK and biomarkers in healthy, adult subjects. Accessed 2024. prnewswire.com Glenmark Pharmaceuticals Ltd. Glenmark Initiates Phase IIb Dose Range Finding Study for Novel Molecule GRC 27864. 2018. jrespharm.com ResearchGate. Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. Accessed 2024. nih.gov PubMed Central. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Accessed 2024. medkoo.com MedKoo Biosciences. GRC-27864 | CAS#1631058-06-4. Accessed 2024. nih.gov GSRS. GRC-27864. Accessed 2024. plos.org MedKoo Biosciences. GRC-27864 | CAS#1631058-06-4. Accessed 2024. medkoo.com MedKoo Biosciences. GRC-27864 | CAS#1631058-06-4. Accessed 2024. nih.gov GSRS. GRC-27864. Accessed 2024. medchemexpress.com Ontosight. Pyrido[4,3-d]pyrimidine Derivatives Overview. Accessed 2024. researchgate.net ResearchGate. Pharmacodynamic Comparison of LY3023703, a Novel Microsomal Prostaglandin E Synthase 1 Inhibitor, With Celecoxib. Accessed 2024. researchgate.net ResearchGate. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Accessed 2024. acs.org ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. 2016. plos.org PLOS One. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. 2013. researchgate.net ResearchGate. GRC 27864, novel, microsomal prostaglandin E synthase-1 enzyme inhibitor: phase 1 study to evaluate safety, PK and biomarkers in healthy, adult subjects. Accessed 2024. nih.gov PubMed Central. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Accessed 2024.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1631058-06-4 |

|---|---|

Molecular Formula |

C25H20ClF3N4O2 |

Molecular Weight |

500.9 g/mol |

IUPAC Name |

N-[[4-chloro-3-[4-oxo-7-[4-(trifluoromethyl)phenyl]-3H-pyrido[4,3-d]pyrimidin-2-yl]phenyl]methyl]-2-methylpropanamide |

InChI |

InChI=1S/C25H20ClF3N4O2/c1-13(2)23(34)31-11-14-3-8-19(26)17(9-14)22-32-21-10-20(30-12-18(21)24(35)33-22)15-4-6-16(7-5-15)25(27,28)29/h3-10,12-13H,11H2,1-2H3,(H,31,34)(H,32,33,35) |

InChI Key |

SXZOHBBSSIEDDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NC3=CC(=NC=C3C(=O)N2)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Computational and in Silico Investigations of Chemical Compound Unii K399ul8ovb

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful in silico tools used to elucidate the behavior of molecules at the atomic level. These techniques provide insights into how inhibitors interact with their biological targets, their stability, and their dynamic conformational changes.

Ligand-protein docking is a computational method used to predict the preferred orientation of a ligand (inhibitor) when bound to a protein target, thereby estimating the binding affinity. For mPGES-1 inhibitors, docking studies typically utilize crystal structures of the enzyme, such as the one with PDB ID: 4BPM cnr.itnih.gov. These analyses help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues within the mPGES-1 active site. Such studies are crucial for understanding the molecular basis of inhibition and for screening large libraries of compounds to identify potential leads dmed.org.uaresearchgate.netresearchgate.net. While specific docking scores for GRC-27864 are not detailed in the provided literature, its development and progression in clinical trials suggest it has been evaluated through these computational approaches as part of broader research efforts on mPGES-1 inhibitors cnr.it.

Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of proteins and their complexes with ligands over time dmed.org.uanih.govd-nb.info. These simulations allow researchers to investigate the stability of the enzyme-inhibitor complex, the role of cofactors like glutathione (B108866) (GSH) in enzyme function, and the dynamic interactions that contribute to binding dmed.org.uanih.govresearchgate.netd-nb.info. While specific detailed conformational landscape studies of GRC-27864 are not explicitly described in the snippets, MD simulations are a standard technique for understanding the dynamic ensemble of conformations an inhibitor might adopt upon binding, which is critical for a complete understanding of its mechanism of action.

Binding free energy calculations provide a quantitative measure of the strength of interaction between a ligand and its protein target. Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly used to estimate these energies, complementing docking studies by offering a more refined prediction of binding affinity tandfonline.commedchemexpress.comgithub.comnih.gov. These calculations involve simulating the system in solution and analyzing the energetic contributions to binding, helping to rank potential inhibitors and understand the thermodynamic driving forces behind their interaction with mPGES-1.

Quantitative Structure-Activity Relationship (QSAR) Modeling of "Unii-K399UL8ovb" Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of compounds and their biological activity. This approach is vital for rational drug design, enabling the prediction of activity for new compounds and guiding the optimization of existing ones.

The foundation of QSAR modeling lies in the generation and selection of molecular descriptors. These are numerical representations of a molecule's physicochemical properties, structural features, and electronic characteristics. For mPGES-1 inhibitors, various descriptors, including 2D autocorrelation descriptors and 3D descriptors derived from comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been utilized dmed.org.uaresearchgate.netnih.gov. These descriptors are selected based on their ability to capture structural variations that influence inhibitory potency, often through statistical methods like genetic algorithm-machine learning (GA-ML) researchgate.net.

Once relevant molecular descriptors are generated and selected, statistical models are developed to predict the biological activity. Techniques such as multiple linear regression, partial least squares (PLS), and machine learning algorithms are employed to build these predictive models. For instance, studies on mPGES-1 inhibitors have reported QSAR models with high statistical significance, indicated by parameters like R (correlation coefficient), R² (coefficient of determination), and adjusted R² researchgate.netnih.gov. These models allow researchers to predict the inhibitory activity of novel compounds based on their calculated descriptors, thereby accelerating the drug discovery process.

Table 1: Illustrative QSAR Model Performance Metrics for mPGES-1 Inhibitors

| No. | Statistical Parameter | Model 1 | Model 2 | Model 3 |

| 1. | p | 1 | 2 | 2 |

| 2. | R | 0.8117 | 0.8772 | 0.8728 |

| 3. | R² | 0.6589 | 0.7694 | 0.7617 |

| 4. | R² adjusted | 0.6452 | 0.7502 | 0.7502 |

Note: These statistical parameters are illustrative examples derived from QSAR studies on mPGES-1 inhibitors, as reported in the literature researchgate.net, and represent typical metrics used to evaluate the predictive power of such models.

Table 2: Compound Information for this compound

| Identifier | Other Names | Molecular Formula | CAS Number |

| This compound | GRC-27864, Zaloglanstat (ISC-27864) | C25H20ClF3N4O2 | 1631058-06-4 |

| N-((4-CHLORO-3-(4-OXO-7-(4-(TRIFLUOROMETHYL)PHENYL)-3H-PYRIDO(4,3-D)PYRIMIDIN-2-YL)PHENYL)METHYL)-2-METHYL-PROPANAMIDE |

Compound Names Mentioned:

this compound

GRC-27864

Zaloglanstat (ISC-27864)

N-((4-CHLORO-3-(4-OXO-7-(4-(TRIFLUOROMETHYL)PHENYL)-3H-PYRIDO(4,3-D)PYRIMIDIN-2-YL)PHENYL)METHYL)-2-METHYL-PROPANAMIDE

Synthetic Strategies and Chemical Biology Probes of Chemical Compound Unii K399ul8ovb

Established Synthetic Methodologies for "Unii-K399UL8ovb" Core Structure

The synthesis of the afatinib (B358) core, a 4-anilinoquinazoline (B1210976) scaffold, has been approached through several established routes. A common strategy begins with substituted anthranilic acid derivatives, building the quinazoline (B50416) ring system, followed by the introduction of the side chains at the C6 and C7 positions.

One documented synthesis starts from 2-amino-4-fluorobenzoic acid. mdpi.com The key steps involve the iodination of the starting material, followed by an intramolecular cyclization with formamide (B127407) acetate (B1210297) to yield a dihydroquinazoline (B8668462) intermediate. mdpi.com This intermediate then undergoes etherification with (S)-tetrahydrofuran-3-ol. mdpi.comsyncsci.com Subsequent chlorination and reaction with 3-chloro-4-fluoroaniline (B193440) installs the anilino moiety at the C4 position. mdpi.com The final key step is the attachment of the (E)-4-(dimethylamino)but-2-enamide side chain to the C6 amino group, which confers the irreversible binding characteristic to afatinib. mdpi.comgenesandcancer.com

Another established industrial process involves the use of 4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline as a key intermediate. syncsci.comscispace.com The synthesis proceeds through a sequence of a substitution reaction with (S)-3-hydroxytetrahydrofuran, followed by nitro-reduction to an amine, and subsequent amidation to install the reactive side chain. syncsci.comsyncsci.comsemanticscholar.org

These multi-step syntheses require careful control of reaction conditions to achieve high yields and purity. The key reactions involved in these established routes are summarized in the table below.

| Reaction Type | Reagents/Conditions | Purpose | Reference |

| Intramolecular Cyclization | Formamide acetate | Formation of the quinazoline ring | mdpi.com |

| Etherification | (S)-tetrahydrofuran-3-ol, Potassium tert-butoxide | Introduction of the C7 side chain | mdpi.comsyncsci.com |

| Nucleophilic Aromatic Substitution | 3-chloro-4-fluoroaniline | Installation of the C4 anilino group | mdpi.com |

| Amidation | (E)-4-(dimethylamino)but-2-enamide precursors | Attachment of the Michael acceptor side chain | mdpi.comsyncsci.com |

| Nitro Reduction | Various reducing agents | Conversion of nitro group to amine for side chain attachment | syncsci.comsyncsci.com |

Development of Novel Synthetic Routes for Analogs and Derivatives

The development of novel synthetic routes is crucial for improving efficiency, reducing costs, and enabling the synthesis of afatinib analogs for structure-activity relationship (SAR) studies. Researchers have focused on alternative strategies that may offer advantages over the initial manufacturing processes.

One alternative synthesis of afatinib has been reported, aiming to provide a more efficient pathway. medkoo.com Additionally, a method has been developed that significantly reduces the number of manufacturing steps by employing a convergent synthesis strategy. google.com This process involves the condensation and cyclization of 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline with 4-fluoro-3-chloroaniline. google.com Such novel routes are not only economically advantageous but also facilitate the generation of derivatives by allowing for modifications in the starting materials.

Furthermore, the synthesis of afatinib's cis-isomer has been developed to serve as a reference standard for quality control during manufacturing. google.com While not a therapeutic agent itself, the ability to synthesize this specific isomer is important for ensuring the purity of the final active pharmaceutical ingredient. The development of these varied synthetic approaches underscores the ongoing efforts to refine the production of afatinib and to explore its chemical space for potential second-generation inhibitors.

Design and Synthesis of Bioconjugates for Target Elucidation Research

To identify the cellular targets of afatinib and understand its mechanism of action beyond the ErbB family, chemical biology probes in the form of bioconjugates have been designed and synthesized. These probes typically retain the core pharmacophore of afatinib while incorporating a functional handle for detection or enrichment.

A prominent strategy for target identification involves the use of a chemoproteomic probe where afatinib is derivatized with a terminal alkyne group. genesandcancer.com This alkyne-tagged afatinib probe can be introduced into cells, where it covalently binds to its targets. After cell lysis, the alkyne handle allows for the conjugation of a reporter tag, such as biotin, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry". genesandcancer.com The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. genesandcancer.com This powerful technique has been used to determine the protein targets of afatinib across the entire human proteome. genesandcancer.com

Another approach to creating a bioconjugate for research purposes involved the development of an anti-afatinib antiserum. nih.gov This was achieved by coupling afatinib to a carrier protein, ovalbumin (OVA). The covalent linkage was formed between the cysteine thiolate groups in OVA and the electrophilic Michael acceptor of afatinib under alkaline conditions. nih.gov The resulting afatinib-OVA conjugate was then used as an antigen to generate antibodies. These antibodies can be used in techniques like immunoprecipitation to isolate afatinib-bound proteins from cell lysates, leading to the identification of novel targets such as ribonucleotide reductase (RNR). nih.gov

| Probe Type | Functional Handle | Conjugation Chemistry | Application | Reference |

| Chemoproteomic Probe | Terminal Alkyne | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) | Pull-down and identification of cellular targets | genesandcancer.com |

| Antigenic Conjugate | Ovalbumin (Carrier Protein) | Michael addition | Generation of anti-afatinib antibodies for immunoprecipitation | nih.gov |

Preparation of Isotopic Variants for Mechanistic Tracing

Isotopically labeled versions of afatinib are invaluable tools for studying its pharmacokinetics, metabolism, and biodistribution. The incorporation of heavy isotopes allows for the sensitive and specific tracking of the drug and its metabolites in biological systems.

Deuterium-labeled afatinib (Afatinib-d4) has been synthesized for use as an internal standard in quantitative mass spectrometry-based assays. medchemexpress.com The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical chemical properties, making it an ideal tracer for pharmacokinetic studies. medchemexpress.com

Furthermore, radiolabeled derivatives have been prepared for use in positron emission tomography (PET) imaging. A synthetic method for [¹⁸F]afatinib has been reported, creating a PET tracer that enables the non-invasive visualization of the drug's distribution in vivo. mdpi.com Studies using [¹⁸F]afatinib have provided insights into its metabolic rate and its accumulation in tumor tissues relative to background tissues. mdpi.com A recent study also highlighted that afatinib undergoes minimal metabolism, with excretion primarily occurring through feces. mdpi.com These isotopic variants are critical for understanding the disposition of the drug in the body, which is essential information for its clinical application.

| Isotopic Label | Compound Name | Application | Reference |

| Deuterium (²H) | Afatinib-d4 | Internal standard for mass spectrometry, pharmacokinetic studies | medchemexpress.com |

| Fluorine-18 (¹⁸F) | [¹⁸F]afatinib | PET imaging tracer for in vivo biodistribution and metabolism studies | mdpi.com |

Elucidation of Molecular Mechanisms and Biological Target Interactions of Chemical Compound Unii K399ul8ovb

Enzyme Kinetics and Inhibition Mechanism Studies

Information regarding the specific enzyme kinetics and inhibition mechanisms of UNII-K399UL8ovb is not detailed in the available search results. General principles of enzyme inhibition describe various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which can be either reversible or irreversible wikilectures.eubgc.ac.inwikipedia.orglibretexts.orgucl.ac.uklibretexts.orgbiorxiv.orglibretexts.org. However, precise kinetic parameters for this compound are not provided.

Receptor Binding and Functional Assays

Information pertaining to receptor binding and functional assays for this compound is not present in the retrieved search results.

Receptor Occupancy Studies in Cellular Systems

While specific quantitative receptor occupancy studies for GRC-27864 in cellular systems are not detailed in the publicly available literature, its mechanism of action involves inhibiting the enzymatic activity of mPGES-1. Evidence of its cellular activity comes from in vitro studies demonstrating that GRC-27864 effectively inhibits the release of PGE2 induced by interleukin-1 beta (IL-1β) in cell lines such as A549 cells and human synovial fibroblasts. These findings indicate that the compound engages with and modulates the mPGES-1 pathway within a cellular context. medchemexpress.com

Characterization of Agonist, Antagonist, and Inverse Agonist Properties

GRC-27864 is primarily characterized as a potent and selective inhibitor of the mPGES-1 enzyme. In pharmacological terms, agonists bind to receptors and elicit a biological response, antagonists block the action of agonists without producing a response themselves, and inverse agonists bind to the same receptor but induce a pharmacological response opposite to that of an agonist, typically by reducing constitutive receptor activity. As GRC-27864 targets an enzyme rather than a receptor that exhibits constitutive activity, it is not classified as an agonist, antagonist, or inverse agonist in the conventional sense. Instead, its activity is defined by its inhibitory potency and selectivity against its target enzyme.

In Vitro mPGES-1 Inhibitory Potency and Selectivity

| Target Enzyme | IC50 Value (nM) | Selectivity (vs. COX-1/2) |

| Human mPGES-1 | 5 | >10,000-fold |

| COX-1/2 | >10,000 | Not significantly inhibited |

Note: IC50 values indicate the concentration of the compound required to inhibit 50% of the target enzyme's activity. The selectivity is based on the ratio of IC50 values against COX-1/2 compared to mPGES-1. medchemexpress.commedchemexpress.com

Structural Basis of Receptor-Ligand Interactions (e.g., co-crystallography, Cryo-EM)

Specific structural studies, such as co-crystallography or cryo-electron microscopy (Cryo-EM), detailing the precise three-dimensional interaction between GRC-27864 and its target enzyme, mPGES-1, are not extensively documented in the readily available scientific literature. Techniques like X-ray crystallography and Cryo-EM are fundamental tools in modern drug discovery, enabling the visualization of protein-ligand complexes at near-atomic resolution. This detailed structural information is invaluable for understanding binding modes, guiding rational drug design, and optimizing lead compounds. While these techniques are widely employed in structural biology, specific published data for GRC-27864's interaction with mPGES-1 at this level of detail is not currently prominent. elifesciences.orgsygnaturediscovery.comfrontiersin.orgscilifelab.sebiorxiv.org

Protein-Ligand Interaction Analysis Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are biophysical techniques commonly used to characterize the kinetics and thermodynamics of protein-ligand interactions. SPR measures binding in real-time by detecting changes in refractive index on a sensor surface, providing data on association (kon) and dissociation (koff) rates. ITC, on the other hand, directly measures the heat released or absorbed during binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Investigation of "this compound" within Specific Biochemical Pathways

Metabolic flux analysis (MFA) is a quantitative approach used to measure the rates of metabolic reactions within a biological system. By employing stable isotope-labeled tracers (e.g., ¹³C) and advanced analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), MFA can elucidate how metabolic pathways are utilized and how they respond to cellular conditions or external perturbations. Specific studies detailing the application of metabolic flux analysis to investigate GRC-27864's effects on in vitro metabolic pathways have not been found in the available literature. nih.govcreative-proteomics.comresearchgate.netisotope.com

Pathway perturbation studies involve intentionally altering a specific pathway or component within a cellular model to observe the resulting effects on cellular function, gene expression, or other biological readouts. This can be achieved through genetic manipulation (e.g., gene knockout or overexpression) or the use of specific inhibitors. While GRC-27864 itself acts as a perturbation by inhibiting mPGES-1, specific studies that use GRC-27864 to perturb other cellular pathways or that investigate the broader pathway consequences of its mPGES-1 inhibition beyond PGE2 production are not detailed in the searched literature. nih.govyuntsg.comembopress.org

Compound Name Table:

| UNII Code | Common Name/Research Code | Systematic Name |

| This compound | GRC-27864, Zaloglanstat | N-((4-Chloro-3-(4-oxo-7-(4-(trifluoromethyl)phenyl)-3H-pyrido(4,3-d)pyrimidin-2-yl)phenyl)methyl)-2-methyl-propanamide |

Preclinical Biological Activity Assessment in Model Systems for Chemical Compound Unii K399ul8ovb

In Vitro Cell-Based Assays for Mechanistic Understanding

In vitro cell-based assays represent a fundamental component of preclinical drug discovery, offering insights into the cellular and molecular mechanisms of a test compound. bmglabtech.comnih.govsigmaaldrich.com These assays utilize cultured cells to model various biological processes in a controlled laboratory setting.

A critical initial step in characterizing a new chemical entity is to confirm that it interacts with its intended molecular target within a cellular context. digitellinc.comresearchgate.net Cellular target engagement assays are designed to measure the binding of a compound to its target protein in living cells. promegaconnections.comnih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to assess target engagement by measuring changes in the thermal stability of the target protein upon ligand binding. researchgate.net

Following target engagement, pathway modulation studies are conducted to determine the downstream consequences of this interaction. These studies investigate how the compound affects the signaling pathways in which the target protein is involved.

Phenotypic screening involves testing a compound's effects on whole cells in assays that measure a specific cellular characteristic or "phenotype" that is relevant to a particular disease. criver.comnih.gov This approach does not require prior knowledge of the compound's molecular target. For UNII-K399UL8OVB, this would involve using cell lines derived from tissues relevant to the therapeutic indication being investigated. The goal is to identify compounds that can revert a disease-associated phenotype to a more normal state.

Biochemical cascades, also known as signaling cascades or pathways, are a series of chemical reactions within a cell that are initiated by a stimulus. wikipedia.org These pathways are crucial for cellular function, and their dysregulation is often implicated in disease. Assays are employed to profile the ability of this compound to either activate or inhibit specific signaling cascades. This can involve measuring the phosphorylation status of key proteins within a pathway or using reporter gene assays to assess the activity of transcription factors that are regulated by the pathway. For example, a stress-activated protein kinase (SAPK) cascade involves a series of molecular signals that relay a signal. ebi.ac.uk

To gain a comprehensive understanding of the cellular response to this compound, global changes in gene and protein expression are analyzed. Gene expression analysis, often performed using microarray or RNA-sequencing technologies, reveals which genes are turned on or off in response to the compound. plos.orgnih.gov Proteomic analysis, on the other hand, identifies and quantifies the proteins present in the cell, providing a direct measure of the cellular machinery. Together, these analyses can reveal the broader biological pathways affected by the compound.

Ex Vivo Tissue and Organ Culture Studies

Ex vivo studies bridge the gap between in vitro cell culture and in vivo animal models by using tissue or organ explants cultured outside the living organism. researchgate.netresearchgate.netmdpi.com This approach allows for the study of compound effects in a more physiologically relevant context, where different cell types interact within the native tissue architecture. nih.gov

In this phase of preclinical testing, isolated tissues or organs are treated with this compound to assess its effect on their function. For instance, if the compound is intended for cardiovascular applications, its effects on the contraction of isolated heart muscle tissue or the constriction of blood vessels could be measured. mdpi.com These studies provide valuable information on the potential physiological effects of the compound in a more complex biological system than single-cell cultures.

Analysis of Histological and Molecular Markers

In Vivo Studies in Relevant Animal Models for Proof-of-Concept Efficacy

Zaloglanstat has been evaluated in preclinical models of osteoarthritis and inflammatory arthritis, where it has been reported to demonstrate significant analgesic efficacy. However, specific quantitative data from these in vivo studies, which would form the basis for a detailed analysis of its proof-of-concept efficacy, are not extensively published in the scientific literature.

Pharmacodynamic Marker Modulation in Whole Organism Context

The primary pharmacodynamic marker for Zaloglanstat is the level of prostaglandin (B15479496) E2 (PGE2). In a clinical setting, the compound has demonstrated a dose-dependent inhibition of ex-vivo lipopolysaccharide (LPS)-induced PGE2 release in whole blood. In preclinical animal models, a key measure of target engagement would be the reduction of PGE2 levels in inflamed tissues or systemic circulation following Zaloglanstat administration.

In vitro studies have shown that Zaloglanstat inhibits PGE2 release in pig and dog whole blood with IC50 values of 161 nM and 154 nM, respectively. medchemexpress.com This provides an indication of its potential pharmacodynamic effect in a whole organism context.

Table 1: In Vitro Inhibition of PGE2 by Zaloglanstat in Whole Blood

| Species | IC50 (nM) |

|---|---|

| Pig | 161 |

| Dog | 154 |

Data sourced from in vitro whole blood assays. medchemexpress.com

Mechanistic Investigations of "this compound" Action in Animal Systems

The mechanism of action of Zaloglanstat is the selective inhibition of the mPGES-1 enzyme. medchemexpress.com This selectivity is a key feature, as it is expected to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins (B1171923) that have important physiological functions. This targeted approach is anticipated to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase (COX) enzymes more broadly.

In animal systems, the investigation of this mechanism would involve demonstrating a reduction in PGE2 levels at the site of inflammation, coupled with a lack of significant impact on other prostanoids. This selective action is the foundation of its therapeutic rationale for treating inflammatory pain.

Advanced Analytical and Characterization Methodologies for Research on Chemical Compound Unii K399ul8ovb

Spectroscopic Characterization of GRC-27864 and its Metabolites in Research Settings (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of GRC-27864 and its metabolic products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization, providing detailed insights into the molecular framework and its transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled information about the atomic arrangement within a molecule. For GRC-27864, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are utilized to map the proton and carbon skeletons of the molecule, respectively. The chemical shifts, signal integrations, and coupling patterns observed in these spectra allow for the precise assignment of each atom's position within the molecular structure. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are further employed to establish connectivity between adjacent atoms and across multiple bonds, confirming the intricate ring systems and substituent placements in GRC-27864.

In metabolic studies, NMR is a powerful tool for identifying the structural changes that occur as GRC-27864 is processed by biological systems. nih.govnih.govfrontiersin.orgucl.ac.uk By comparing the NMR spectra of the parent compound with those of its metabolites, researchers can pinpoint the sites of metabolic modification, such as hydroxylation, demethylation, or conjugation.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of GRC-27864 and its metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which in turn allows for the determination of the elemental formula. Fragmentation patterns, generated by techniques such as tandem mass spectrometry (MS/MS), offer further structural information by breaking the molecule into smaller, identifiable pieces. This "fingerprint" is crucial for confirming the identity of the parent compound and for elucidating the structures of unknown metabolites. The coupling of MS with liquid chromatography (LC-MS) allows for the separation and analysis of complex mixtures, making it an essential tool for profiling metabolites in biological samples like plasma and urine. ucl.ac.ukresearchgate.net

| Spectroscopic Technique | Information Obtained | Application to GRC-27864 Research |

| ¹H NMR | Proton environment and connectivity | Structural confirmation and purity assessment |

| ¹³C NMR | Carbon skeleton | Elucidation of the molecular framework |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity | Unambiguous structural assignment |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | Formula determination and identity confirmation |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Structural elucidation of parent compound and metabolites |

Chromatographic Methods for Purity Assessment and Stability Studies of Research Materials

Chromatographic techniques are fundamental for assessing the purity of newly synthesized batches of GRC-27864 and for evaluating its stability under various conditions. nih.govnih.gov These methods separate the target compound from impurities, degradation products, and other components of a mixture.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the purity and stability analysis of pharmaceutical compounds. nih.gov For GRC-27864, a reversed-phase HPLC method would typically be developed, using a non-polar stationary phase and a polar mobile phase. By carefully optimizing parameters such as the column chemistry, mobile phase composition, and flow rate, a high-resolution separation of GRC-27864 from any potential impurities can be achieved. A photodiode array (PDA) detector can be used to obtain UV spectra of all separated components, which aids in their identification.

Stability studies involve subjecting GRC-27864 to stress conditions such as heat, humidity, light, and acidic or basic environments. nih.gov HPLC is then used to quantify the amount of the parent compound remaining and to detect the formation of any degradation products over time. This information is critical for determining the appropriate storage conditions and shelf-life of the research material.

| Chromatographic Method | Principle of Separation | Application in GRC-27864 Research |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase | Purity assessment, quantification, and stability-indicating assays |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but with smaller particles for higher resolution and speed | Rapid purity and stability testing |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection sensitivity of MS | Identification and quantification of impurities and degradation products |

Advanced Imaging Techniques for Biological Distribution and Target Engagement in Model Systems

To understand the therapeutic potential of GRC-27864, it is crucial to investigate its distribution within a living organism and to confirm that it interacts with its intended biological target. Advanced imaging techniques provide a non-invasive window into these processes in preclinical model systems. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that can be used to track the biodistribution of GRC-27864 in real-time. This requires the synthesis of a radiolabeled version of the compound, where a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ⁹⁹mTc, ¹²³I) isotope is incorporated into the molecule. Following administration of the radiolabeled tracer, the PET or SPECT scanner detects the emitted radiation, allowing for the three-dimensional mapping of the compound's concentration in various organs and tissues.

Fluorescence imaging is another powerful technique for visualizing the distribution of GRC-27864 at a cellular and subcellular level. This involves attaching a fluorescent probe to the molecule. Using high-resolution microscopy, researchers can then observe the uptake and localization of the fluorescently-labeled GRC-27864 within cells, providing insights into its mechanism of action.

These imaging studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of GRC-27864, helping to ensure that the compound reaches its target tissue in sufficient concentrations to elicit a therapeutic effect.

| Imaging Technique | Principle | Application to GRC-27864 Research |

| Positron Emission Tomography (PET) | Detection of radiation from positron-emitting isotopes | Whole-body biodistribution and target engagement studies |

| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma rays from single-photon emitting isotopes | Similar to PET, offering alternative radiolabeling strategies |

| Fluorescence Imaging | Detection of light emitted from fluorescent probes | Cellular and subcellular localization studies |

Biophysical Techniques for Conformational Analysis and Stability Studies

The three-dimensional shape, or conformation, of GRC-27864 is critical for its biological activity. Biophysical techniques are employed to study its conformational properties and to assess its physical stability. nih.gov

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. By growing a single crystal of GRC-27864 and diffracting X-rays off of it, researchers can generate an electron density map from which the atomic coordinates can be determined with high precision. This provides a detailed picture of the molecule's conformation and intermolecular interactions.

Circular Dichroism (CD) spectroscopy can be used to study the conformational changes of GRC-27864 in solution, particularly if it interacts with chiral biological macromolecules like proteins or nucleic acids. Changes in the CD spectrum can indicate binding and induced conformational changes in the target molecule.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the physical stability of GRC-27864. By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can detect phase transitions such as melting and crystallization, providing information about the compound's solid-state stability.

| Biophysical Technique | Information Obtained | Application to GRC-27864 Research |

| X-ray Crystallography | High-resolution 3D structure | Definitive conformational analysis |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in solution upon binding to macromolecules | Studying interactions with biological targets |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, glass transition) | Assessment of solid-state stability |

Future Perspectives and Emerging Research Avenues for Chemical Compound Unii K399ul8ovb

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

The future of Unii-K399UL8ovb research can significantly benefit from the integration of multi-omics data. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular and organismal responses to a compound nih.govfrontlinegenomics.com. By analyzing how this compound influences gene expression, protein production, and metabolic profiles simultaneously, researchers can gain a more profound understanding of its mechanism of action and its impact on complex biological networks nih.govresearchgate.net. This integrated approach can reveal previously unidentified pathways modulated by the compound and elucidate its role in broader biological systems, moving beyond single-target interactions to a systems-level comprehension nih.govfrontlinegenomics.com. Such studies could identify novel biomarkers or off-target effects that might not be apparent from single-omic analyses.

Application in Advanced Biological Tool Development

This compound holds promise for development into advanced biological tools. Its specific chemical structure and potential for targeted interactions could be harnessed to create novel probes for cellular imaging, biochemical assays, or as modulators in complex biological pathway studies nih.govnih.gov. For instance, functionalizing this compound with fluorescent tags or affinity labels could yield tools for visualizing its localization within cells or for isolating its binding partners. Furthermore, its properties might be exploited in the development of new screening assays designed to identify other molecules that interact with similar biological targets or pathways. The precision offered by such tailored chemical tools is essential for dissecting intricate biological processes.

Hypothesis Generation for Novel Biological Functions and Therapeutic Targets (Non-Clinical)

Future research can focus on generating hypotheses regarding novel biological functions of this compound, independent of direct therapeutic applications. By analyzing its structural motifs and comparing them to known bioactive compounds, researchers can propose potential interactions with previously uncharacterized biological targets or pathways. For example, if this compound shares structural similarities with known modulators of epigenetic machinery or protein-protein interactions, this could form the basis for hypotheses regarding its role in cellular differentiation or signaling cascades. Such non-clinical investigations are crucial for expanding the fundamental knowledge base of the compound's biological relevance and uncovering new avenues for its application in basic research.

Challenges and Opportunities in Fundamental Chemical Biology Research of "this compound"

The fundamental chemical biology research of this compound presents both challenges and opportunities. A primary challenge may lie in the efficient and scalable synthesis of the compound, especially if complex stereochemistry or specific functionalization is required for its intended applications. Developing robust synthetic routes is crucial for ensuring consistent supply for extensive research. Another challenge could be the precise identification and validation of its molecular targets, which often requires sophisticated biochemical and biophysical techniques. Opportunities arise from the potential to overcome these hurdles; for example, advancements in synthetic chemistry could streamline production, while innovative biochemical assays and proteomic approaches could facilitate target deconvolution. Furthermore, understanding the compound's behavior in complex biological matrices, such as cell lysates or tissue samples, is vital for its effective use as a research tool nih.govresearchgate.netfrontiersin.org.

Exploration of Structure-Activity Relationships with Novel Computational Paradigms

Q & A

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation, sigmoidal curves) and assess goodness-of-fit via AIC/BIC. Use bootstrap resampling to estimate confidence intervals for EC50/IC50 values. For heterogeneous data, apply mixed-effects models to account for nested variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.